Bis-propargyl-PEG11

PROTAC linker PEG spacer length homobifunctional crosslinker

PROTAC degrader potency hinges critically on linker length, where varying by just 2 EG units can abolish degradation. Bis-propargyl-PEG11's precise 11-unit PEG spacer (MW 578.7 Da) provides the exact reach and hydrophilicity (XLogP3: -1.3) needed for robust ternary complex formation. - Monodisperse 98% pure solid eliminates chain-length variability, ensuring reproducible SAR data. - Dual terminal alkynes enable efficient CuAAC bioconjugation of two distinct ligands in a single step. - Stable, non-hazardous storage at -20°C with ambient shipping minimizes procurement risk.

Molecular Formula C28H50O12
Molecular Weight 578.7 g/mol
Cat. No. B8104091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-propargyl-PEG11
Molecular FormulaC28H50O12
Molecular Weight578.7 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
InChIInChI=1S/C28H50O12/c1-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-23-25-39-27-28-40-26-24-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-2/h1-2H,5-28H2
InChIKeyBTLUDNMRQXMTCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-propargyl-PEG11 – Homobifunctional PEG Linker


Bis-propargyl-PEG11 (CAS 1351373‑49‑3) is a homobifunctional polyethylene glycol (PEG) linker bearing two terminal propargyl groups, classifying it as a bis‑alkyne PEG derivative within the broader PROTAC linker family. With a molecular formula of C₂₈H₅₀O₁₂ and a molecular weight of 578.7 Da, it furnishes a monodisperse, 12‑oxygen spacer that incorporates 11 ethylene glycol repeat units [REFS‑1]. The compound is routinely supplied as a >98 % pure solid and is primarily employed as a copper‑catalyzed azide‑alkyne cycloaddition (CuAAC)‑compatible building block for the modular construction of proteolysis‑targeting chimeras (PROTACs) and other bioconjugates [REFS‑2].

1
CuAAC-compatible bis-alkyne – enables modular click assembly of PROTACs and bioconjugates.
2
Monodisperse PEG11 spacer – provides a defined 12‑oxygen backbone with predictable reach and flexibility.
3
PROTAC linker building block – suited for systematic linker‑length structure–activity studies.

Impact of PEG Linker Substitution on Bis-propargyl-PEG11 PROTACs


In‑class PEG linkers cannot be freely interchanged because subtle differences in chain length, hydrophilicity, and conformational freedom directly alter the ternary complex geometry that governs PROTAC‑mediated ubiquitination and degradation. A recent study demonstrates that GSPT1 degradation is strictly dependent on the number of ethylene glycol units in the PEG tether; varying the spacer by as few as two EG units can switch a degrader from active to inactive [REFS‑1]. Bis‑propargyl‑PEG11 therefore occupies a distinct design space that cannot be replicated by shorter homologues (e.g., Bis‑propargyl‑PEG9 or PEG10) or longer variants (e.g., Bis‑propargyl‑PEG12) without measurable shifts in degradation potency, selectivity, or physicochemical behaviour. The quantitative comparisons below provide the evidence base for this necessary differentiation.

! PEG chain length directly influences ternary complex geometry; a shift of ±2 ethylene glycol units may significantly alter degradation activity.
! Shorter homologues (PEG9, PEG10) or longer variants (PEG12) cannot be assumed equivalent – linker length is a non‑trivial design parameter.
! Physicochemical properties (hydrophilicity, H‑bond capacity, flexibility) differ measurably; substitution may shift solubility and ternary complex behavior.

Bis-propargyl-PEG11 vs. Closest PEG Linkers: Key Evidence


Extended Spacer Architecture

Bis‑propargyl‑PEG11 possesses a spacer that is two ethylene glycol units longer than Bis‑propargyl‑PEG10, resulting in a significantly higher molecular weight and an extended reach between the two terminal alkyne reaction centres. This directly impacts the achievable distance between the E3 ligase ligand and the target‑protein warhead in assembled PROTACs [REFS‑1][REFS‑2].

Spacer Length vs PEG10
Head-to-head
MW 578.7 vs 490.6 g/mol
+2 oxygen atoms, ~4 backbone atoms
Extended reach may alter ternary complex topology
Computed from PubChem records
PROTAC linker PEG spacer length homobifunctional crosslinker

Enhanced Hydrophilicity

The computed partition coefficient (XLogP3) of Bis‑propargyl‑PEG11 is more negative than that of Bis‑propargyl‑PEG10, indicating higher intrinsic hydrophilicity [REFS‑1][REFS‑2].

Hydrophilicity (XLogP3)
Head-to-head
XLogP3 −1.3 vs −1.0
Δ −0.3
Indicates higher aqueous solubility
XLogP3 algorithm, PubChem
aqueous solubility XLogP3 PROTAC linker hydrophilicity

Increased Hydrogen-Bond Acceptor Count

Bis‑propargyl‑PEG11 contains 12 hydrogen‑bond acceptors, two more than Bis‑propargyl‑PEG10, translating into a greater capacity for water‑solute hydrogen bonding [REFS‑1][REFS‑2].

H‑Bond Acceptors
Head-to-head
12 vs 10
+2 acceptors
May enhance hydration and reduce non‑specific binding
Cactvs descriptor, PubChem
hydrogen‑bond acceptor PEG hydration linker solubility

Greater Conformational Flexibility

Bis‑propargyl‑PEG11 exhibits 35 rotatable bonds, significantly more than the 29 rotatable bonds of Bis‑propargyl‑PEG10, reflecting its longer PEG backbone and enhanced conformational freedom [REFS‑1][REFS‑2].

Rotatable Bonds
Head-to-head
35 vs 29
+6 rotatable bonds
Greater flexibility may facilitate ternary complex formation
Cactvs descriptor, PubChem
rotatable bonds conformational entropy PROTAC ternary complex

Linker Length and PROTAC Degradation Efficiency

A 2026 structure–activity study of CRBN‑recruiting PROTACs demonstrated that GSPT1 degradation is exquisitely sensitive to the number of ethylene glycol units in the PEG linker; molecules with shorter PEG₂–PEG₆ tethers displayed markedly different degradation profiles than those with longer spacers [REFS‑1]. While Bis‑propargyl‑PEG11 was not directly evaluated in that study, its PEG₁₁ scaffold occupies the intermediate‑to‑long linker regime that the authors identify as a key variable controlling degradation potency.

Degradation Sensitivity to PEG Length
Class-level
PEG length governs GSPT1 degradation; ±2 EG units can alter activity
Linker length selection is critical for degrader design
In vitro study; PEG11 not directly tested
PROTAC degradation efficiency GSPT1 PEG linker length dependence

Bis-propargyl-PEG11 Application Scenarios


PROTAC Development with Extended Spacer

When the binding sites of the E3 ligase and the target protein are separated by a distance that cannot be spanned by shorter PEG linkers, Bis‑propargyl‑PEG11 provides the necessary reach (ΔMW + 18 % vs. PEG10; +6 rotatable bonds) to enable ternary complex formation. Its extended scaffold and conformational freedom directly address the linker‑length dependency of degradation efficiency documented for CRBN‑recruiting PROTACs [REFS‑1].

Click Assembly of Hydrophilic Bioconjugates

For applications demanding high aqueous solubility and minimal non‑specific binding, Bis‑propargyl‑PEG11 offers superior hydrophilicity (XLogP3 = −1.3 vs. −1.0 for PEG10) and 12 hydrogen‑bond acceptors. These properties make it the linker of choice for constructing imaging probes, antibody–drug conjugates, or polymer–biomolecule assemblies that must remain monomeric and bioavailable in physiological buffers [REFS‑1].

Linker-Length SAR in PROTAC Libraries

Because PEG linker length is a critical driver of degradation potency and selectivity, Bis‑propargyl‑PEG11 serves as a key intermediate‑to‑long spacer member in systematic structure–activity relationship (SAR) matrices. Its well‑defined, monodisperse PEG₁₁ architecture allows researchers to probe the spatial requirements of novel ligase–target pairs with a linker that is measurably distinct from the commonly employed PEG₈–PEG₁₀ range [REFS‑1].

In Vivo PROTAC Formulation

The combination of high hydrophilicity (XLogP3 = −1.3), ample hydrogen‑bonding capacity (12 HBA), and a monodisperse molecular weight of 578.7 Da positions Bis‑propargyl‑PEG11 as an attractive linker for PROTACs intended for in vivo testing, where aqueous solubility, reduced plasma protein binding, and predictable pharmacokinetic behaviour are essential [REFS‑1].

Application
Selection Property
Validation Focus
PROTAC development requiring extended spacer
Monodisperse PEG11 backbone with defined reach and flexibility
Ternary complex formation and degradation efficiency
Hydrophilic bioconjugate assembly via CuAAC
High hydrophilicity and hydrogen‑bond capacity
Aqueous solubility and reduced non‑specific binding
Linker‑length SAR libraries for PROTACs
Intermediate‑to‑long spacer distinct from PEG8–PEG10 range
Linker‑length‑dependent degradation profiling
In vivo PROTAC formulation studies
Monodisperse, hydrophilic PEG11 architecture
Solubility, protein binding, and pharmacokinetic behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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